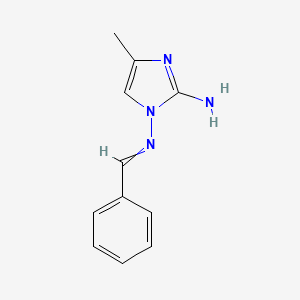

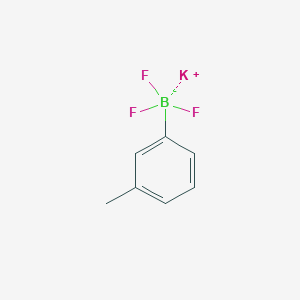

![molecular formula C13H11F3N2 B1358562 {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine CAS No. 906352-74-7](/img/structure/B1358562.png)

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

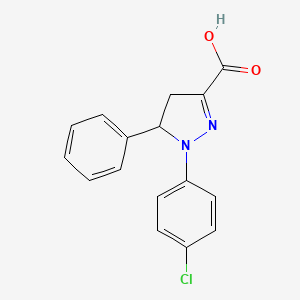

“{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine” is an organic compound that belongs to the class of compounds known as 4-benzylpiperidines . It contains a benzyl group attached to the 4-position of a piperidine . This compound is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of “this compound” involves arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system . This is followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H10F3NO . The molecular weight is 253.22 g/mol . The compound has a total of 18 heavy atoms .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the synthesis of analogues was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 253.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

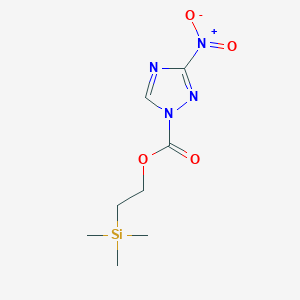

Antimicrobial Activities

The compound 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for antimicrobial activities. These compounds, including various derivatives, were screened and showed moderate to good antimicrobial activity, indicating potential use in treating bacterial infections (Bayrak et al., 2009).

Synthesis and Reactivity

Research on the synthesis and reactivity of new trifluoromethylated azacyanines from 3-(1-amino-2,2,2-trifluororoethylidene)pyrrolidin-2-ones has been conducted. These compounds serve as precursors for the synthesis of a range of heterocycles, which could have applications in various chemical syntheses and potential pharmaceutical uses (Bouillon, Janousek, & Viehe, 1996).

Selective Noradrenaline Reuptake Inhibitors

A class of [4-(Phenoxy)pyridin-3-yl]methylamines has been identified as selective noradrenaline reuptake inhibitors (NRI). These compounds, especially those with specific substitutions, exhibit potent NRI activity and could be significant in developing treatments for disorders related to noradrenaline imbalance (Fish et al., 2008).

Synthesis of Furo[3,2-c]pyridine Derivatives

The synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives has been explored. This research is significant in the field of organic chemistry, potentially leading to the discovery of new compounds with unique properties for various applications (Bradiaková et al., 2009).

Assembly of Pyridine Derivatives

A study on copper-catalyzed C-N bond cleavage of aromatic methylamines for constructing pyridine derivatives has been conducted. This process allows for the assembly of various pyridine derivatives from simple materials, crucial for synthesizing complex organic molecules (Huang et al., 2013).

Glycine Transporter 1 Inhibitor

Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. This compound could be significant in the treatment of neurological disorders (Yamamoto et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been reported to target acps-pptase enzymes . These enzymes play a crucial role in bacterial proliferation .

Mode of Action

It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .

Biochemical Pathways

The compound’s potential to inhibit bacterial proliferation suggests it may interfere with the biochemical pathways essential for bacterial growth and survival .

Result of Action

Based on the potential targets, it can be inferred that the compound may have an inhibitory effect on bacterial proliferation .

Action Environment

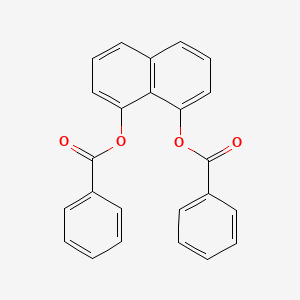

Environmental factors such as the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds like {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine .

Safety and Hazards

Future Directions

The major use of “{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine” derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of “this compound” will be discovered in the future .

properties

IUPAC Name |

[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)11-5-6-12(18-8-11)10-3-1-9(7-17)2-4-10/h1-6,8H,7,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAJYHFQYZEWSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640249 |

Source

|

| Record name | 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

906352-74-7 |

Source

|

| Record name | 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)